1H-Pyrazole-3-carbaldehyde

Description

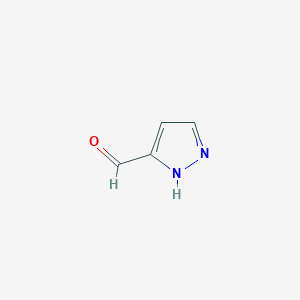

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-3-4-1-2-5-6-4/h1-3H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFGFAUMBISMLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959979 | |

| Record name | 1H-Pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3920-50-1 | |

| Record name | 1H-Pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1H-Pyrazole-3-carbaldehyde: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound. This versatile heterocyclic aldehyde is a crucial building block in medicinal chemistry and materials science, valued for its reactivity and the biological activity of its derivatives.

Chemical Structure and Identification

This compound is an organic compound featuring a five-membered pyrazole ring with a carbaldehyde group attached at the 3-position. The presence of both the aromatic heterocyclic ring and the reactive aldehyde group makes it a valuable intermediate in organic synthesis.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 3920-50-1[1][2] |

| Molecular Formula | C₄H₄N₂O[1][2][3] |

| Molecular Weight | 96.09 g/mol [1][2][3] |

| SMILES String | O=Cc1cc[nH]n1[3] |

| InChI Key | ICFGFAUMBISMLR-UHFFFAOYSA-N[3] |

| Appearance | Light brown to yellow solid[1] |

| Storage | Store at 0-8°C[1], under inert gas (nitrogen or Argon) at 2-8°C[4] |

Physicochemical Properties

Quantitative data regarding the physical and chemical properties of this compound are summarized below.

| Property | Value |

| Form | Solid[3] |

| Purity | ≥ 95% (HPLC)[1] |

| Storage Class | 11 - Combustible Solids[3] |

Note: Specific values for melting point and boiling point are not consistently available for this compound itself, with data often referring to its derivatives like 1-Methyl-1H-pyrazole-3-carbaldehyde (Boiling Point: 218.9±13.0°C)[4] or 3-Phenyl-1H-pyrazole-4-carboxaldehyde (Melting Point: 142-147 °C).

Experimental Protocols

Synthesis of this compound

The synthesis of pyrazole carbaldehydes is often achieved through methods like the Vilsmeier-Haack reaction or the oxidation of corresponding alcohols.[5][6]

Method 1: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds. For pyrazole-carbaldehydes, this typically involves the cyclization of hydrazones using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[7][8][9]

-

Step 1: Hydrazone Formation: A substituted acetophenone is condensed with a hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., concentrated HCl), and refluxed for several hours.[7][9]

-

Step 2: Vilsmeier Cyclization: The resulting hydrazone is treated with the Vilsmeier-Haack reagent (POCl₃ and DMF).[8][9] The reaction mixture is typically stirred at an elevated temperature (e.g., 60-90°C) for several hours.[7][9]

-

Step 3: Work-up: The reaction is quenched by pouring it into crushed ice and neutralized with a base like sodium bicarbonate (NaHCO₃).[9] The precipitated product is then filtered, dried, and purified, often by recrystallization from a suitable solvent like methanol.[9]

Method 2: Oxidation of 1H-Pyrazol-3-ylmethanol

This method involves the selective oxidation of the primary alcohol group of the corresponding pyrazole methanol to an aldehyde.

-

Reactants: 1H-Pyrazol-3-ylmethanol and a suitable oxidizing agent.

-

Procedure: A mild oxidizing agent is used to prevent over-oxidation to the carboxylic acid. The reaction conditions, including temperature and solvent, are optimized to maximize the yield of the aldehyde.

-

Monitoring: The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

Spectroscopic Characterization

The structure of this compound and its derivatives is confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For a pyrazole ring, characteristic signals for the protons on the ring and the aldehyde proton (typically around δ 9.4-10.09 ppm) are expected.[7][9]

-

¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms. The carbonyl carbon of the aldehyde group typically appears significantly downfield (around δ 182.9 ppm).[7]

-

General Protocol: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectrum is recorded on an NMR spectrometer (e.g., 300 MHz).[7] Tetramethylsilane (TMS) is commonly used as an internal standard.[7]

Infrared (IR) Spectroscopy:

-

Principle: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Signals: Key absorption bands would include a strong C=O stretch for the aldehyde (around 1695 cm⁻¹) and C=N stretching for the pyrazole ring.[7][9]

-

General Protocol: The IR spectrum can be recorded using a KBr pellet method for solid samples or as a thin film for liquids on an FTIR spectrometer.[9]

Reactivity and Applications

This compound is a valuable synthon due to its dual reactivity. The aldehyde group can participate in various reactions such as condensation, oxidation, reduction, and the formation of Schiff bases.[1][2] The pyrazole ring itself can be further functionalized.

This compound serves as a critical intermediate in the development of a wide range of biologically active molecules.[1][10]

-

Pharmaceuticals: It is a key building block for synthesizing pyrazole derivatives with demonstrated anti-inflammatory, anti-cancer, and antimicrobial properties.[1][11] The pyrazole scaffold is present in several FDA-approved drugs.[10]

-

Agrochemicals: It is utilized in the creation of herbicides and fungicides, contributing to crop protection.[1][11]

-

Materials Science: The compound is explored for its potential in creating novel polymers and resins.[1]

-

Metal-Organic Chemistry: It can be used as a raw material for synthesizing Schiff base ligands for metal-organic compounds.[2]

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis and application of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Caption: Role of this compound as a precursor in drug and agrochemical development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound(CAS:3920-50-1) [cuikangsynthesis.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 27258-32-8 CAS MSDS (1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 1H-Pyrazole-3-carbaldehyde (CAS 3920-50-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazole-3-carbaldehyde, with the CAS number 3920-50-1, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, possessing both a reactive aldehyde group and a pharmacologically significant pyrazole core, renders it an invaluable intermediate in the development of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, key chemical reactions, and its significant applications in drug discovery and agrochemical research. The information is presented to support researchers and scientists in leveraging the full potential of this versatile molecule.

Introduction

Pyrazoles are a well-established class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties and ability to engage in various biological interactions. This compound serves as a crucial starting material for the synthesis of a diverse range of pyrazole derivatives, including those with anti-inflammatory, anti-cancer, and kinase inhibitory activities.[1][2] Its aldehyde functionality allows for a multitude of chemical transformations, such as condensation, cyclization, and reductive amination, making it a versatile tool for the construction of complex molecular architectures.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3920-50-1 | [3] |

| Molecular Formula | C₄H₄N₂O | [3] |

| Molecular Weight | 96.09 g/mol | [3] |

| Appearance | Light brown to yellow solid/powder | [1] |

| Melting Point | 149-153 °C | [1] |

| Boiling Point | ~300 °C (Predicted) | [1] |

| Density | 1.323 g/cm³ | [1] |

| Solubility | Soluble in polar solvents (e.g., acetonitrile, DMSO); slightly soluble in water. | [1] |

| Storage | Store at 2-8 °C under an inert atmosphere. | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The two most common and practical methods are the oxidation of a precursor alcohol or carboxylic acid and the Vilsmeier-Haack formylation of a suitable hydrazone.

Oxidation of (1H-pyrazol-3-yl)methanol or 1H-pyrazole-3-carboxylic acid

This method involves the oxidation of a pre-functionalized pyrazole. The overall workflow is depicted below.

Caption: Synthesis of this compound via oxidation.

Experimental Protocol: Synthesis of 1H-pyrazole-3-carboxylic acid from Ethyl 1H-pyrazole-3-carboxylate [1]

-

In a round-bottom flask, dissolve ethyl 1H-pyrazole-3-carboxylate in ethanol.

-

Add an aqueous solution of sodium hydroxide (1-2 M).

-

Reflux the mixture for 4-6 hours.

-

After cooling, acidify the reaction mixture to precipitate 1H-pyrazole-3-carboxylic acid.

-

Filter, wash with cold water, and dry the product.

Experimental Protocol: Oxidation of 1H-pyrazole-3-carboxylic acid to this compound [1]

-

Dissolve 1H-pyrazole-3-carboxylic acid in a polar solvent such as acetonitrile or DMSO.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an oxidizing agent, such as sodium hypochlorite or chlorine dioxide, while maintaining the low temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles. While often employed for the synthesis of pyrazole-4-carbaldehydes, it can be adapted for the 3-carbaldehyde isomer. The general principle involves the reaction of a hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[4][5][6]

Caption: General workflow of the Vilsmeier-Haack reaction.

Experimental Protocol: General Procedure for Vilsmeier-Haack Synthesis of Pyrazole Carbaldehydes [4]

-

Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold dimethylformamide (DMF) with stirring.

-

Add the appropriate hydrazone precursor to the Vilsmeier-Haack reagent.

-

Stir the reaction mixture at an elevated temperature (e.g., 70 °C) for several hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).

-

Filter the precipitated product, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

Spectroscopic Data

| Spectroscopy | Characteristic Signals |

| ¹H NMR | Aldehyde proton (CHO) singlet around δ 9.1-9.9 ppm. Pyrazole ring protons as doublets or multiplets in the aromatic region. NH proton as a broad singlet at lower field. |

| ¹³C NMR | Carbonyl carbon (C=O) signal in the range of δ 180-190 ppm. Pyrazole ring carbons in the aromatic region. |

| IR (KBr, cm⁻¹) | C=O stretching of the aldehyde group around 1670-1690 cm⁻¹. C=N stretching of the pyrazole ring around 1590-1600 cm⁻¹. N-H stretching as a broad band. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight (96.09). |

Chemical Reactivity and Applications

This compound is a versatile intermediate due to the reactivity of its aldehyde group, which can undergo a variety of transformations.

Caption: Key reactions of this compound.

Role in the Synthesis of Bioactive Molecules

The pyrazole nucleus is a cornerstone in the design of kinase inhibitors, which are a major class of targeted cancer therapies. This compound and its derivatives serve as starting materials for the synthesis of these complex molecules. The general strategy involves modifying the aldehyde group to introduce various side chains that can interact with the kinase active site.

Application Example: Synthesis of Pyrazole-Based Kinase Inhibitors

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore for kinase inhibition. This compound can be a precursor to 3-aminopyrazole, a key component in the synthesis of such inhibitors. The aldehyde can be converted to an oxime, which is then reduced to the amine. This amine can subsequently be reacted with a substituted pyrimidine to build the core scaffold of the kinase inhibitor.

Agrochemical Applications

Beyond pharmaceuticals, this compound is used in the development of modern agrochemicals.[2] Its derivatives have shown promise as effective herbicides and fungicides, contributing to crop protection and improved agricultural yields.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

-

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in drug discovery, agrochemical synthesis, and materials science. Its straightforward synthesis and the reactivity of its aldehyde group allow for the construction of a wide range of complex and biologically active molecules. This guide provides a solid foundation of its properties, synthesis, and reactivity for researchers and scientists looking to explore the potential of this important building block in their work.

References

- 1. This compound(CAS:3920-50-1) [cuikangsynthesis.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 5. asianpubs.org [asianpubs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Data of 1H-Pyrazole-3-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Pyrazole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. This document compiles and presents key spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear and concise reference for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde H (CHO) | ~9.4 | Singlet | - |

| Pyrazole H4 | ~8.2 | Singlet | - |

| Pyrazole NH | Variable | Broad Singlet | - |

¹³C NMR (Carbon NMR) Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~185.0 |

| C3 (Pyrazole ring) | ~140.0 |

| C4 (Pyrazole ring) | ~110.0 |

| C5 (Pyrazole ring) | ~135.0 |

Infrared (IR) Spectroscopy

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Pyrazole) | 3400 - 3100 | Medium, Broad |

| C-H Stretch (Aromatic/Aldehyde) | 3100 - 3000 / 2900 - 2700 | Medium / Weak |

| C=O Stretch (Aldehyde) | 1710 - 1685 | Strong |

| C=N Stretch (Pyrazole) | 1600 - 1585 | Medium |

| C=C Stretch (Pyrazole) | 1500 - 1400 | Medium |

Mass Spectrometry (MS)

| Parameter | Value |

| Molecular Formula | C₄H₄N₂O |

| Molecular Weight | 96.09 g/mol [1][2] |

| Nominal Mass | 96 u |

| Major Fragment (m/z) | 68 (Loss of CO) |

| Major Fragment (m/z) | 67 (Loss of N₂H) |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.[3]

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Spectral width: 0-12 ppm

-

¹³C NMR Acquisition:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Place a small amount of this compound (1-2 mg) in an agate mortar.

-

Add approximately 100-200 mg of dry potassium bromide (KBr).

-

Gently grind the mixture to a fine, uniform powder.

-

Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Spectrum Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.

-

Parameters:

-

Ionization energy: 70 eV.

-

Mass range: m/z 30-200.

-

The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

References

An In-depth Technical Guide to the Safety and Handling of 1H-Pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrazole-3-carbaldehyde is a versatile heterocyclic building block with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its aldehyde functional group and pyrazole core make it a valuable intermediate for creating more complex, biologically active molecules.[1] However, its chemical reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification and associated hazard statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Skin Irritation | 2 |

| Serious Eye Irritation/Damage | 2A / 1 |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 |

| Acute Toxicity (Oral) | 4 or 5 |

Table 2: Hazard Statements and Pictograms

| Pictogram | GHS Code | Hazard Statement |

| Corrosion, Exclamation mark | GHS05, GHS07 | Danger |

| H315 | Causes skin irritation.[2] | |

| H318 / H319 | Causes serious eye damage / Causes serious eye irritation.[2][3] | |

| H335 | May cause respiratory irritation.[2] | |

| H302 | Harmful if swallowed.[3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₄N₂O |

| Molecular Weight | 96.09 g/mol |

| Appearance | Solid[4] |

| Flash Point | 139.67°C (closed cup)[2] |

| Storage Temperature | ≤4°C[2] |

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure and ensuring laboratory safety.

Engineering Controls:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5]

-

Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE): The following table outlines the recommended personal protective equipment when handling this chemical.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[6] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] |

Handling Procedures:

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

It is recommended to store under an inert gas, such as nitrogen, at a temperature of ≤4°C.[2]

-

Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[2][6]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 5: First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][5] |

| Skin Contact | Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[2][5][6] |

| Eye Contact | Immediately rinse with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2][6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5][6] |

Accidental Release and Disposal

Spill Cleanup:

-

For minor spills, clean up immediately.[7]

-

Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and safety goggles.[5][7]

-

Use an inert absorbent material (e.g., sand, diatomite) to cover the spill.[2]

-

Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[2][7]

-

Avoid generating dust.[7]

-

Wash the spill area with soap and water.[7]

-

Prevent the spillage from entering drains or water courses.[5][7]

Waste Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry powder, carbon dioxide, or sand. Avoid using a direct stream of water as it may spread the fire.[2][5]

-

Specific Hazards: Combustion may produce toxic nitrogen oxides.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Experimental Protocols

General Protocol for Safe Handling of this compound in a Laboratory Setting

This protocol outlines the general steps for safely handling this compound powder for use in a chemical reaction.

-

Preparation and Risk Assessment:

-

Before beginning any work, conduct a thorough risk assessment for the entire experimental procedure.

-

Ensure the chemical fume hood is functioning correctly.

-

Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and personal protective equipment.

-

Confirm the location and operational status of the nearest safety shower and eyewash station.

-

-

Weighing the Compound:

-

Perform all weighing operations inside a chemical fume hood.

-

Wear the prescribed PPE: lab coat, safety goggles, and chemical-resistant gloves.

-

Place a weigh boat on an analytical balance and tare it.

-

Carefully transfer the desired amount of this compound from its storage container to the weigh boat using a clean spatula. Avoid creating dust.

-

Securely close the storage container immediately after use.

-

-

Dissolving and Transfer:

-

Place a flask or beaker containing the appropriate solvent on a stir plate within the fume hood.

-

Slowly add the weighed this compound to the solvent while stirring to prevent splashing.

-

If transferring the solid directly to a reaction vessel, use a powder funnel.

-

Rinse the weigh boat with a small amount of the solvent to ensure the complete transfer of the compound.

-

-

Running the Reaction:

-

Conduct the reaction in a closed system or under a reflux condenser within the fume hood.

-

Monitor the reaction as per the specific experimental procedure.

-

-

Work-up and Purification:

-

Handle all subsequent steps, including extraction, filtration, and chromatography, within the fume hood.

-

-

Decontamination and Waste Disposal:

-

Decontaminate all glassware and equipment that came into contact with this compound.

-

Dispose of all waste, including unused compound, contaminated materials, and reaction byproducts, according to institutional and regulatory guidelines for hazardous chemical waste.

-

Visualizations

Caption: Workflow for Safely Handling this compound.

Caption: Hierarchy of Controls for Chemical Safety.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound(CAS:3920-50-1) [cuikangsynthesis.com]

- 3. 1H-Pyrazole-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 5. This compound | CAS#:3920-50-1 | Chemsrc [chemsrc.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Stability of 1H-Pyrazole-3-carbaldehyde

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its pyrazole core is a prominent scaffold in numerous approved drugs, valued for its metabolic stability and diverse biological activities.[1][2] The aldehyde functional group provides a reactive handle for synthesizing a wide array of derivatives, including Schiff bases and other complex molecules with potential therapeutic applications, such as anti-inflammatory and anti-cancer agents.[3][4] A thorough understanding of its solubility and stability is paramount for its effective use in drug design, process development, and formulation.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, outlines detailed experimental protocols for its assessment, and contextualizes its importance within drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₂O | [3][4][5] |

| Molecular Weight | 96.09 g/mol | [3][4][5] |

| Appearance | Brown powder / Light brown to yellow solid | [3][4] |

| Melting Point | 149-153 °C | [3] |

| Boiling Point | ~300 °C (Predicted) | [3] |

| Density | 1.323 g/cm³ (Predicted) | [3] |

| CAS Number | 3920-50-1 | [3][4] |

Solubility Profile

The solubility of this compound is crucial for its application in synthesis, purification, and biological assays. While precise quantitative data is sparse in publicly available literature, its qualitative solubility has been described.

Qualitative Solubility Data

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [3] |

| Acetonitrile | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Diethyl Ether | Soluble (Implied for water-soluble compounds) | [6] |

| Ethanol | Soluble (General for pyrazoles) | [7] |

| Methanol | Soluble (General for pyrazoles) | [7] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method, based on the isothermal shake-flask method, can be employed.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (purity >98%)

-

Selected solvents (e.g., water, ethanol, DMSO, acetonitrile, phosphate-buffered saline pH 7.4)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a shaker-incubator set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sample Dilution: Carefully pipette a known aliquot of the clear supernatant and dilute it with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Stability Profile

This compound is known to be unstable under certain conditions, which can impact its storage, handling, and use in reactions.

Known Instabilities and Storage

| Condition | Stability/Recommendation | Reference |

| Temperature | Unstable at room temperature. Avoid high temperatures. | [3] |

| Light | Should be stored away from light. | [3] |

| Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | [3] |

| Reactivity | Avoid contact with strong oxidants (e.g., hypochlorite). | [3] |

| Recommended Storage | 2-8 °C, sealed, under inert gas, protected from light. | [3][4] |

Experimental Protocol for Stability Assessment

A forced degradation study is essential to understand the chemical stability of the compound under various stress conditions.

Objective: To evaluate the degradation of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

-

This compound

-

Solvents (acetonitrile, water)

-

Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Photostability chamber

-

Temperature-controlled ovens

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60 °C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature (aldehydes can be highly unstable to base).

-

Neutral Hydrolysis: Dilute the stock solution with purified water. Incubate at a set temperature (e.g., 60 °C).

-

Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature.

-

Photostability: Expose the solution (and solid material) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products). Use a PDA detector to check for peak purity and an MS detector to help identify degradation products.

-

Data Evaluation: Calculate the percentage of remaining this compound at each time point relative to the initial (t=0) concentration. Determine the degradation rate and pathways.

Relevance in Drug Discovery & Signaling Pathways

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs that target key signaling pathways.[1] Pyrazole derivatives have been successfully developed as inhibitors of various kinases, which are critical nodes in cell signaling cascades that are often dysregulated in diseases like cancer.

For example, Encorafenib, a pyrazole derivative, is a BRAF inhibitor that targets the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is crucial for cell proliferation and survival, and its inhibition is a key strategy in treating certain types of melanoma. The pyrazole ring often serves to orient functional groups for optimal binding within the ATP-binding pocket of the target kinase.[8]

Conclusion

This compound is a valuable reagent whose utility is governed by its solubility and stability. It is generally soluble in polar organic solvents but only slightly soluble in water. The compound is sensitive to heat, light, and strong oxidants, necessitating careful storage at refrigerated temperatures under an inert atmosphere. For researchers in drug development, conducting rigorous quantitative solubility and forced degradation studies, as outlined in this guide, is a critical step to ensure reliable and reproducible results in both synthesis and biological evaluation. The established importance of the pyrazole scaffold in targeting key cellular pathways underscores the continued need for a deep understanding of the fundamental properties of its derivatives.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound(CAS:3920-50-1) [cuikangsynthesis.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Pyrazole-3-Carbaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and its C3-carbaldehyde derivatives have emerged as versatile building blocks for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the therapeutic applications of pyrazole-3-carbaldehydes, focusing on their potential in anticancer, anti-inflammatory, and antimicrobial therapies. We present a comprehensive summary of their biological activities, supported by quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of the key signaling pathways they modulate. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Pyrazole-3-carbaldehydes are a class of heterocyclic compounds characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and a formyl group at the C3 position. This unique structural arrangement provides a reactive handle for a variety of chemical transformations, enabling the generation of diverse molecular architectures with a wide spectrum of pharmacological activities.[1][2] The versatility of the pyrazole-3-carbaldehyde core has led to its investigation in numerous therapeutic areas, with promising results in oncology, inflammation, and infectious diseases.[3][4][5] This guide will delve into the key therapeutic applications, supported by scientific evidence, to provide a comprehensive overview for drug development professionals.

Therapeutic Applications

The biological activity of pyrazole-3-carbaldehyde derivatives is broad and potent. The subsequent sections will detail their applications in oncology, anti-inflammatory, and antimicrobial research.

Anticancer Activity

Derivatives of pyrazole-3-carbaldehyde have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][6] The mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[3]

Table 1: In Vitro Anticancer Activity of Pyrazole-3-Carbaldehyde Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 43 | MCF7 (Breast) | 0.25 | [3] |

| Compound 22 | MCF7 (Breast) | 2.82 | [3] |

| Compound 23 | A549 (Lung) | 6.28 | [3] |

| Compound 37 | MCF7 (Breast) | 5.21 | [3] |

| Compound 10e | MCF-7 (Breast) | 11 | [7] |

| L2 | CFPAC-1 (Pancreatic) | 61.7 | [8] |

| L3 | MCF-7 (Breast) | 81.5 | [8] |

| Compound 5c | HT-29 (Colon) | 6.43 | [9] |

| Compound 5c | PC-3 (Prostate) | 9.83 | [9] |

| Compound 9e | MCF7 (Breast) | 52.1 (Doxorubicin IC50) | [5] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyrazole-3-carbaldehyde derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[10][11][12] This selective inhibition offers the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

Table 2: In Vitro COX-2 Inhibitory Activity of Pyrazole Derivatives

| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 76 | 8.5 | - | - | [1] |

| Compound 75 | 11.6 | - | - | [1] |

| Compound 5u | 1.79 | 133.5 | 74.92 | [11] |

| Compound 5s | 2.51 | 183.0 | 72.95 | [11] |

| Compound 5r | 3.23 | 208.0 | 64.40 | [11] |

| Compound 5f | 1.50 | >100 | >66.67 | [12] |

| Compound 6f | 1.15 | >100 | >86.96 | [12] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole-3-carbaldehyde derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[4][5][13][14][15]

Table 3: In Vitro Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [4] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [4] |

| Compound 2 | Aspergillus niger | 1 | [4] |

| Compound 21a | Antibacterial (various) | 62.5-125 | [5] |

| Compound 21a | Antifungal (various) | 2.9-7.8 | [5] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) | Staphylococcus aureus | 1-8 | [14] |

| Compound 21c | Multi-drug resistant bacteria | 0.25 | [15] |

| Compound 23h | Multi-drug resistant bacteria | 0.25 | [15] |

Key Signaling Pathways

The therapeutic effects of pyrazole-3-carbaldehyde derivatives are often attributed to their ability to modulate specific intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and immune responses.[16][17] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Several pyrazole derivatives have been shown to inhibit the NF-κB signaling cascade.[16][18]

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 5. cyrusbio.com.tw [cyrusbio.com.tw]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. NF-κB - Wikipedia [en.wikipedia.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cdn-links.lww.com [cdn-links.lww.com]

- 15. researchgate.net [researchgate.net]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

1H-Pyrazole-3-carbaldehyde: A Cornerstone in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrazole-3-carbaldehyde is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a reactive aldehyde group and a stable pyrazole core, make it an invaluable synthon for the creation of a diverse array of biologically active molecules. This guide provides a comprehensive overview of the synthesis, reactions, and wide-ranging therapeutic applications of this compound and its derivatives, offering valuable insights for professionals engaged in drug discovery and development. The pyrazole ring itself is a well-established pharmacophore, present in numerous approved drugs, and its combination with a carbaldehyde functional group opens up a vast chemical space for the design of novel therapeutic agents.[1][2]

Synthesis of this compound and Its Derivatives

The primary and most common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[2][3][4] This reaction typically involves the formylation of a corresponding phenylhydrazone using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[3][5] This process is widely utilized for its efficiency and applicability to a variety of substituted hydrazones, allowing for the generation of a diverse library of pyrazole-4-carbaldehyde derivatives.

Another synthetic approach involves the oxidation of the corresponding pyrazole-3-methanol. This method provides a direct route to the aldehyde, often employing mild oxidizing agents to avoid over-oxidation to the carboxylic acid. Furthermore, multi-component reactions have gained traction for the synthesis of pyrazole derivatives due to their pot, atom, and step economy (PASE). These reactions allow for the construction of complex pyrazole-containing molecules in a single step from simple starting materials.

An alternative strategy for synthesizing ortho-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes begins with 1-phenyl-1H-pyrazol-3-ol.[5] This precursor can be converted to the corresponding triflate, which then undergoes palladium-catalyzed cross-coupling reactions to introduce various substituents at the 3-position.[5] Subsequent formylation at the 4-position yields the desired carbaldehyde.

Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated a remarkable spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases. These activities include anti-inflammatory, anti-cancer, antimicrobial, and enzyme inhibitory effects.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and evaluated for their anti-inflammatory properties, with some compounds exhibiting activity comparable to the standard drug diclofenac sodium.[6] The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[7]

Anticancer Activity

The pyrazole scaffold is a key feature in many anticancer agents. Novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and shown to possess antiproliferative effects on cancer cells.[8] Their mechanism of action has been linked to DNA binding and potential kinase inhibition.[8] One particular compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), demonstrated a high DNA-binding affinity and the ability to cleave supercoiled plasmid DNA.[8] Furthermore, indole-pyrazole hybrids have shown potent anti-breast cancer activity.[3]

Enzyme Inhibition

This compound derivatives have emerged as potent inhibitors of various enzymes implicated in disease pathogenesis.

-

Carbonic Anhydrase Inhibitors: Novel pyrazole derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[9] Some compounds exhibited potent inhibition with KI values in the nanomolar range.[9] Molecular docking studies have provided insights into the binding modes of these inhibitors within the active site of the enzyme.[9] Additionally, pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and shown to be potent inhibitors of hCA I and II, with some exhibiting Ki values in the low micromolar to nanomolar range.[10]

-

15-Lipoxygenase (15-LOX) Inhibitors: A series of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated as inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory processes.[11] Several of these compounds displayed significant inhibitory activity.

-

Monoamine Oxidase (MAO) Inhibitors: Certain 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as promising inhibitors of monoamine oxidase B (MAO-B), an enzyme targeted in the treatment of neurodegenerative diseases.[6]

Experimental Protocols

General Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

This protocol describes a common method for synthesizing pyrazole-4-carbaldehyde derivatives using the Vilsmeier-Haack reaction.[2]

-

Synthesis of Hydrazones: A mixture of a substituted acetophenone and a hydrazide is condensed to form the corresponding hydrazone.

-

Cyclization (Vilsmeier-Haack Reaction): The synthesized hydrazone is then cyclized using the Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to yield the final 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivative.

-

Characterization: The newly synthesized compounds are characterized using techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) to confirm their structure.

Synthesis of 3-(2-Naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

The following procedure outlines the synthesis of a specific pyrazole carbaldehyde derivative.[11][12]

-

A mixture of β-acetyl naphthalene (0.03 mol) and phenylhydrazine (0.04 mol) in absolute ethanol (50 mL) with a few drops of glacial acetic acid is heated on a water bath for 30 minutes.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon cooling, the formed precipitate (phenyl hydrazone) is filtered, dried, and crystallized from ethanol.

-

The resulting phenyl hydrazone is then subjected to a Vilsmeier-Haack reaction to yield the target carbaldehyde.

Quantitative Data Summary

| Compound Class | Biological Activity | Key Findings | Reference |

| 1H-Pyrazole-3-carboxamide derivatives | Anticancer | pym-5 showed the highest DNA-binding affinity (K(pym-5) = 1.06×10^5 M^-1) and DNA cleavage activity. | [8] |

| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives | Antioxidant, Anti-inflammatory | Compounds 4c and 4e showed potent antioxidant and significant anti-inflammatory activity compared to the standard. | [2] |

| 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes | Anti-inflammatory | Compounds 4g, 4i, and 4k exhibited maximum activity comparable to diclofenac sodium. | [6] |

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives | MAO-B Inhibition, Anti-inflammatory | Compound 3k exhibited anti-inflammatory activity comparable to indomethacin and MAO-B inhibitory activity. | [6] |

| 4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives | Carbonic Anhydrase Inhibition | Compounds showed KI values in the range of 5.13–16.9 nM for hCA I and 11.77–67.39 nM for hCA II. | [9] |

| Pyrazole-carboxamides with sulfonamide moiety | Carbonic Anhydrase Inhibition | Ki values were in the range of 0.063–3.368 µM for hCA I and 0.007–4.235 µM for hCA II. | [10] |

Visualizing Synthesis and Biological Interactions

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a general synthetic workflow and a simplified signaling pathway.

Caption: A generalized workflow for the synthesis of this compound derivatives.

Caption: Inhibition of the COX pathway by a pyrazole-based anti-inflammatory agent.

Conclusion

This compound and its derivatives represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their broad spectrum of biological activities, ensures their continued importance in drug discovery research. The ability to modulate their properties through substitution allows for the fine-tuning of their pharmacological profiles, making them attractive candidates for targeting a wide range of diseases, from inflammatory conditions and cancer to microbial infections and neurological disorders. Future research in this area will likely focus on the development of more selective and potent derivatives, as well as the exploration of novel therapeutic applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.stmjournals.com [journals.stmjournals.com]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

The Pivotal Role of 1H-Pyrazole-3-carbaldehyde in Modern Agrochemical Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The versatile heterocyclic scaffold of 1H-pyrazole-3-carbaldehyde serves as a critical building block in the synthesis of a wide array of modern agrochemicals. Its unique chemical reactivity and the inherent biological activity of the pyrazole ring have positioned it as a privileged structure in the discovery and development of potent fungicides, herbicides, and insecticides. This technical guide delves into the synthesis, applications, and mechanisms of action of agrochemicals derived from this essential intermediate, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and synthetic workflows.

Fungicidal Applications: Succinate Dehydrogenase Inhibitors (SDHIs)

A significant class of fungicides derived from pyrazole structures are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds effectively control a broad spectrum of plant diseases in crops such as cereals, fruits, and vegetables by disrupting the fungal mitochondrial respiratory chain. This compound is a key precursor for the synthesis of pyrazole carboxamides, a major group of SDHI fungicides.

Quantitative Data: Fungicidal Efficacy of Pyrazole Derivatives

The following table summarizes the in vitro fungicidal activity (EC50 values) of various pyrazole derivatives against several plant pathogens.

| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference Compound | EC50 of Reference (µg/mL) |

| 8j | Alternaria solani | 3.06 | Boscalid | - |

| B6 | Rhizoctonia solani | 0.23 | Thifluzamide | 0.20 |

| E1 | Rhizoctonia solani | 1.1 | Boscalid | 2.2 |

| 226 | Botrytis cinerea | 0.40 | - | - |

| 226 | Sclerotinia sclerotiorum | 3.54 | - | - |

| 6w | Rhizoctonia solani | 0.27 | Boscalid | 0.94 |

| 6c | Fusarium graminearum | 1.94 | Fluopyram | 9.37 |

| 6f | Botrytis cinerea | 1.93 | Fluopyram | 1.94 |

Mechanism of Action: SDHI Fungicides

Pyrazole carboxamide fungicides act by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain. This inhibition blocks the conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and cellular respiration. The disruption of ATP production ultimately leads to fungal cell death.[1]

Herbicidal Applications: HPPD Inhibitors

Derivatives of this compound are also prominent in the development of herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] These herbicides are effective for controlling broadleaf weeds in various crops.

Quantitative Data: Herbicidal Efficacy of Pyrazole Derivatives

The following table presents the in vitro inhibitory activity (IC50 values) of pyrazole-based herbicides against Arabidopsis thaliana HPPD (AtHPPD).

| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |

| Z9 | AtHPPD | 0.05 | Topramezone | 1.33 |

| Z9 | AtHPPD | 0.05 | Mesotrione | 1.76 |

Mechanism of Action: HPPD Inhibitor Herbicides

HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherol in plants. Inhibition of HPPD leads to a deficiency of these essential compounds, causing bleaching of new growth and ultimately leading to plant death.[1]

Experimental Protocols: Synthesis of Pyrazole-Based Agrochemicals

The synthesis of agrochemicals from this compound and its precursors often involves multi-step processes. The following are generalized protocols for key synthetic transformations.

General Synthesis of a Pyrazole Ring (Knorr-Type)

A common method for forming the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

Materials and Reagents:

-

1,3-Diketone (1.0 eq)

-

Substituted hydrazine (1.0 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 1,3-diketone in ethanol in a round-bottom flask.

-

Add the substituted hydrazine to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pyrazole product.

Synthesis of Pyrazole Carboxamides from 1H-Pyrazole-3-carboxylic acid

The conversion of a pyrazole carboxylic acid to a carboxamide is a crucial step in the synthesis of many SDHI fungicides.

Materials and Reagents:

-

1H-Pyrazole-3-carboxylic acid derivative (1.0 eq)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Appropriate amine (1.1 eq)

-

Triethylamine (Et₃N) or other base

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Acid Chloride Formation: Suspend the 1H-pyrazole-3-carboxylic acid in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Remove excess thionyl chloride and solvent under reduced pressure.

-

Amide Coupling: Dissolve the resulting acid chloride in anhydrous THF. In a separate flask, dissolve the desired amine and triethylamine in anhydrous THF. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound and its derivatives are indispensable in the field of agrochemical research and development. The versatility of the pyrazole scaffold allows for the creation of a diverse range of molecules with potent fungicidal and herbicidal activities. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new, more effective, and environmentally benign crop protection agents based on this remarkable heterocyclic core.

References

Methodological & Application

Synthesis of 1H-Pyrazole-3-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1H-pyrazole-3-carbaldehyde. While the Vilsmeier-Haack reaction is a powerful tool for the formylation of many heterocyclic compounds, its application to the direct synthesis of this compound from unsubstituted 1H-pyrazole is challenging due to regioselectivity issues. This note will first briefly discuss the regiochemical outcome of the Vilsmeier-Haack formylation of pyrazoles and then provide a detailed, reliable protocol for the synthesis of this compound via an alternative, more efficient route: the oxidation of 1H-pyrazol-3-ylmethanol.

Introduction

Pyrazolecarbaldehydes are versatile building blocks in medicinal chemistry and materials science. The aldehyde functionality serves as a synthetic handle for the introduction of diverse molecular fragments, enabling the construction of complex molecular architectures with a wide range of biological activities and material properties. Specifically, this compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and ligands for metal-organic frameworks.[1][2]

The Vilsmeier-Haack Reaction of Pyrazoles: A Note on Regioselectivity

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

While effective for many heterocycles, the direct Vilsmeier-Haack formylation of unsubstituted 1H-pyrazole does not yield the desired this compound. Instead, the reaction proceeds with high regioselectivity to afford the thermodynamically more stable 1H-pyrazole-4-carbaldehyde . This is due to the electronic properties of the pyrazole ring, where the C4 position is most susceptible to electrophilic attack.

Caption: Regioselectivity of the Vilsmeier-Haack formylation of 1H-pyrazole.

Recommended Protocol: Synthesis of this compound via Oxidation of 1H-Pyrazol-3-ylmethanol

Given the regioselectivity limitations of the Vilsmeier-Haack reaction for this specific target, a more reliable and widely reported method is the oxidation of 1H-pyrazol-3-ylmethanol. This two-step procedure involves the synthesis of the alcohol precursor followed by its oxidation to the desired aldehyde.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of 1H-Pyrazol-3-ylmethanol

Materials:

-

Propargyl alcohol

-

Diazomethane (handle with extreme caution, generated in situ)

-

Diethyl ether

-

Ice-salt bath

Procedure:

-

Prepare a solution of diazomethane in diethyl ether using a standard procedure (e.g., from N-nitroso-N-methylurea or a commercially available kit). Caution: Diazomethane is explosive and toxic. All operations must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Cool the ethereal solution of diazomethane to -10 °C in an ice-salt bath.

-

Slowly add a solution of propargyl alcohol in diethyl ether to the cooled diazomethane solution with gentle stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight. The disappearance of the yellow color of diazomethane indicates the completion of the reaction.

-

Carefully remove the solvent under reduced pressure to obtain crude 1H-pyrazol-3-ylmethanol. The product can be purified by distillation or used directly in the next step.

Step 2: Oxidation of 1H-Pyrazol-3-ylmethanol to this compound

Materials:

-

1H-Pyrazol-3-ylmethanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the crude 1H-pyrazol-3-ylmethanol in a suitable solvent such as dichloromethane or chloroform.

-

Add activated manganese dioxide (a 5-10 fold excess by weight is recommended) to the solution.

-

Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically after 24-48 hours), filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake thoroughly with the solvent.

-

Combine the filtrate and washings, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound via the oxidation of 1H-pyrazol-3-ylmethanol.

| Parameter | Value |

| Starting Material | 1H-Pyrazol-3-ylmethanol |

| Oxidizing Agent | Activated MnO₂ |

| Solvent | Dichloromethane |

| Reaction Time | 24 - 48 hours |

| Yield | 70 - 85% |

| Purity (after chromatography) | >98% |

| Appearance | White to off-white solid |

Conclusion

While the Vilsmeier-Haack reaction is a cornerstone of heterocyclic synthesis, its application is governed by the electronic nature of the substrate. For the synthesis of this compound, the inherent regioselectivity of the Vilsmeier-Haack reaction on the pyrazole nucleus makes it an unsuitable method for direct formylation. The provided protocol, involving the oxidation of 1H-pyrazol-3-ylmethanol, offers a reliable and efficient alternative for obtaining the desired product in high yield and purity. This method is well-established and provides a practical route for researchers and professionals in the field of drug development and materials science to access this valuable synthetic intermediate.

References

Application Notes and Protocols for the Formylation of 1H-Pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylated pyrazoles, particularly pyrazole-4-carboxaldehydes, are pivotal building blocks in the synthesis of a wide array of functionalized molecules. Their versatile reactivity makes them indispensable intermediates in the development of pharmaceuticals, agrochemicals, and materials science. The pyrazole nucleus is a prominent scaffold in many biologically active compounds, and the introduction of a formyl group provides a chemical handle for further molecular elaboration. This document outlines detailed protocols for the formylation of 1H-pyrazoles, with a primary focus on the widely utilized Vilsmeier-Haack reaction.

Overview of Formylation Methods

Several methods exist for the formylation of pyrazoles, each with its own advantages and substrate scope.

-

Vilsmeier-Haack Reaction: This is the most common and efficient method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[1][2][3][4] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4][5] The reaction generally proceeds with high regioselectivity, favoring formylation at the C4 position of the pyrazole ring.[6]

-

Duff Reaction: This method is suitable for the formylation of activated aromatic and heteroaromatic compounds.[7] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[7]

-

Rieche Formylation: This method uses dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid catalyst (e.g., TiCl₄, SnCl₄) to introduce a formyl group.

-

Formylation with Formaldehyde/Strong Base: In some cases, pyrazoles can be formylated using formaldehyde in the presence of a strong base, although this method is less common.

This document will provide a detailed protocol for the Vilsmeier-Haack reaction due to its broad applicability and high efficiency.

Detailed Protocol: Vilsmeier-Haack Formylation of 1H-Pyrazole

This protocol describes a general procedure for the synthesis of 1H-pyrazole-4-carboxaldehyde. It is important to note that reaction conditions may need to be optimized for specific substituted pyrazoles.

Materials and Reagents:

-

1H-Pyrazole or substituted pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous (optional, as a solvent)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃) or other suitable base for neutralization

-

Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate (EtOAc) or other suitable extraction solvent

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Experimental Procedure:

-

Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stir bar, place anhydrous DMF (3-5 equivalents relative to the pyrazole). Cool the flask in an ice bath to 0 °C. Add POCl₃ (1.5-3 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent, a chloroiminium salt, will form in situ.[4] The mixture may become viscous and white.

-

Reaction with Pyrazole: Dissolve the 1H-pyrazole (1 equivalent) in anhydrous DMF or another suitable anhydrous solvent like dichloromethane. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is then typically heated to a temperature between 60-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the pyrazole substrate.[2][8]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice with stirring. This will hydrolyze the intermediate iminium salt to the aldehyde.[9]

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure pyrazole-4-carboxaldehyde.

Safety Precautions:

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the substrates are sensitive to moisture or air.